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molecular formula C10H11N5O2 B8713410 ethyl [6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate

ethyl [6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate

Cat. No. B8713410
M. Wt: 233.23 g/mol
InChI Key: NYDMLPORZQPRFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056859B2

Procedure details

A 1 L 3-neck flask was purged with nitrogen and charged with a solution of ethyl (6-aminopyridin-3-yl)acetate (31.7 g, 176 mmol) in EtOAc (317 mL) at +22° C. Then 30 mL of TMS trifluoroacetate was added (1.0 equiv) while cooling in a water bath. A mild exotherm to +25° C. and partial crystallization was observed. After 5 min, triethylorthoformate was added (44.0 mL, 264 mmol) followed by TMS-azide (28.0 mL, 211 mmol). The resulting suspension was stirred at +23° C. After 15 min, an additional 10 mL of TMS trifluoroacetate was added (0.30 equiv). A clear soln formed after ˜10 min. The mixture was stirred for 3 days at +20° C. whereupon a thin, light yellow suspension had formed. The mixture was cooled in an ice bath, and 200 mL of 1M aq K3PO4 was added while maintaining the temperature below +20° C. Then 465 mL EtOAc was added to solubilize the product. The layers were separated (pH of aq˜8), then the organic phase was washed with 2×250 mL water, and concentrated to a thick slurry. Then 400 mL of n-heptane was added to the concentrated organic phase over 20 min. After 30 rnM, the suspension was filtered to afford the title tetrazole product.
Quantity
31.7 g
Type
reactant
Reaction Step One
Name
Quantity
317 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
K3PO4
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
465 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:4][CH:3]=1.F[C:15](F)(F)C(O[Si](C)(C)C)=O.[Si]([N:29]=[N+:30]=[N-:31])(C)(C)C.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>CCOC(C)=O>[N:1]1([C:2]2[N:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:4][CH:3]=2)[CH:15]=[N:29][N:30]=[N:31]1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
31.7 g
Type
reactant
Smiles
NC1=CC=C(C=N1)CC(=O)OCC
Name
Quantity
317 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
FC(C(=O)O[Si](C)(C)C)(F)F
Step Three
Name
Quantity
28 mL
Type
reactant
Smiles
[Si](C)(C)(C)N=[N+]=[N-]
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
FC(C(=O)O[Si](C)(C)C)(F)F
Step Five
Name
K3PO4
Quantity
200 mL
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Six
Name
Quantity
465 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at +23° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 L 3-neck flask was purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in a water bath
CUSTOM
Type
CUSTOM
Details
A mild exotherm to +25° C. and partial crystallization
ADDITION
Type
ADDITION
Details
triethylorthoformate was added (44.0 mL, 264 mmol)
WAIT
Type
WAIT
Details
After 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
A clear soln formed after ˜10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for 3 days at +20° C. whereupon a thin, light yellow suspension
Duration
3 d
CUSTOM
Type
CUSTOM
Details
had formed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below +20° C
CUSTOM
Type
CUSTOM
Details
The layers were separated (pH of aq˜8)
WASH
Type
WASH
Details
the organic phase was washed with 2×250 mL water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a thick slurry
ADDITION
Type
ADDITION
Details
Then 400 mL of n-heptane was added to the concentrated organic phase over 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
After 30 rnM, the suspension was filtered

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N1(N=NN=C1)C1=CC=C(C=N1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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